N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
This compound features a spirocyclic quinazoline core fused to a cyclohexane ring, with a thioacetamide linker and a 4-isopropylphenyl substituent. The isopropyl group enhances lipophilicity, while the spirocyclic system may confer conformational rigidity, influencing binding specificity .
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-17(2)18-10-12-19(13-11-18)25-22(28)16-29-23-20-8-4-5-9-21(20)26-24(27-23)14-6-3-7-15-24/h4-5,8-13,17,26H,3,6-7,14-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLZYJTNCIFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline and cyclohexane precursors. The key steps include:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Spirocyclization: The quinazoline derivative is then reacted with a cyclohexanone derivative under acidic or basic conditions to form the spiro compound.
Introduction of the Sulfanyl Group: The spiro compound is treated with a thiol reagent to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The acetamide group can enhance the compound’s binding affinity to its targets through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Systems
Cyclopentane vs. Cyclohexane Spiro Rings
- N-(2,4-Difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide (): Spiro Ring: Cyclopentane (5-membered) vs. cyclohexane (6-membered). Substituent: 2,4-Difluorophenyl (electron-withdrawing) vs. 4-isopropylphenyl (electron-donating). Fluorine atoms increase polarity and metabolic stability .
Cycloheptane Spiro Rings
- 2-(1′H-Spiro[cycloheptane-1,2′-quinazolin]-4′-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide ():
- Spiro Ring : Cycloheptane (7-membered) introduces greater conformational flexibility.
- Substituent : 2-Trifluoromethylphenyl (strongly electron-withdrawing).
- Impact : The larger spiro system may alter binding kinetics, while the trifluoromethyl group enhances lipophilicity (logP ~5.0) and resistance to oxidative metabolism .
Substituent Effects on the Aromatic Ring
Electron-Donating Groups
Halogenated and Bulky Substituents
- HC-030031 (): Core Structure: Purine-based vs. spiroquinazoline. Substituent: 4-Isopropylphenyl (shared with the target compound). Activity: TRPA1 antagonist (IC50 = 4–10 μM).
Heterocyclic Modifications
Tetrazole-Based Analogs
Triazole and Oxadiazole Derivatives
- 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (): Core Structure: Triazole (smaller, less rigid) vs. spiroquinazoline. Substituent: 2-Fluorophenyl and 4-amino group. Activity: Anti-exudative activity (10 mg/kg) comparable to diclofenac (8 mg/kg) in models of inflammation .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Analogs
*Estimated based on structural analogs.
Biological Activity
N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, also known by its CAS number 893788-26-6, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
The molecular formula of this compound is C24H29N3OS, with a molecular weight of 429.57 g/mol. The compound features a spirocyclic structure that combines a quinazoline moiety with a cyclohexane ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3OS |
| Molecular Weight | 429.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 893788-26-6 |
Anticancer Properties
The anticancer potential of spirocyclic compounds has been a subject of investigation. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Although direct evidence for the anticancer activity of this compound is sparse, its structural characteristics suggest it may interact with key molecular targets involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory effects of related compounds have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. The potential for this compound to exhibit similar properties warrants further investigation.
The biological activity of this compound likely involves interactions with specific enzymes or receptors within biological pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell cycle progression.
Case Studies
While specific case studies focusing solely on this compound are not extensively documented, related research highlights the importance of structural modifications in enhancing biological activity.
Example Study: Quinazoline Derivatives
A study investigated various quinazoline derivatives for their anticancer activity against breast cancer cell lines. The findings indicated that structural modifications significantly influenced their efficacy in inhibiting tumor growth (source not specified).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
